1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromophenoxy group attached to a butyl chain, which is further connected to a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Alkylation: The 2-bromophenol is then reacted with butyl bromide in the presence of a base such as potassium carbonate to form 2-bromophenoxybutane.
Piperidine Formation: The final step involves the reaction of 2-bromophenoxybutane with 4-methylpiperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction Reactions: The bromophenoxy group can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Oxidation Reactions: Often carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiocyanato derivatives are formed.
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Phenoxy derivatives.
Scientific Research Applications
1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The bromophenoxy group allows for binding to certain receptors or enzymes, while the piperidine moiety can modulate the activity of these targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(4-Bromophenoxy)butyl]-4-methylpiperidine: Similar structure but with the bromine atom at a different position on the phenoxy ring.
1-[4-(2-Chlorophenoxy)butyl]-4-methylpiperidine: Chlorine atom instead of bromine.
1-[4-(2-Fluorophenoxy)butyl]-4-methylpiperidine: Fluorine atom instead of bromine.
Uniqueness: 1-[4-(2-Bromophenoxy)butyl]-4-methylpiperidine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This uniqueness makes it valuable for certain specialized applications in research and industry.
Properties
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQDSDHPOBJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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